REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:11]([CH3:12])=[CH:10][C:9](=[O:13])[N:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:7]=1[CH3:20])=[O:5])C>CO.[OH-].[Na+]>[CH3:20][C:7]1[N:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9](=[O:13])[CH:10]=[C:11]([CH3:12])[C:6]=1[C:4]([OH:5])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N(C(C=C1C)=O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was shaken at 60° for 22 hrs (after 5 hours only 70% conversion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (5 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×2 ml)
|
Type
|
CUSTOM
|
Details
|
The title compound was separated by filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(C=C(C1C(=O)O)C)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.1 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |